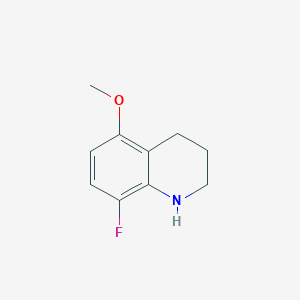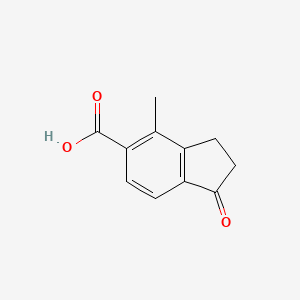
4-Methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound that belongs to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This particular compound is characterized by the presence of a methyl group at the 4th position, a ketone group at the 1st position, and a carboxylic acid group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-indene-5-carboxylic acid.
Oxidation: The ketone group at the 1st position is introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-methyl-1-oxo-2,3-dihydroindene-5-carboxylic acid |
InChI |
InChI=1S/C11H10O3/c1-6-7-4-5-10(12)9(7)3-2-8(6)11(13)14/h2-3H,4-5H2,1H3,(H,13,14) |
InChI Key |
NYQXOTASAKAZAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CCC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


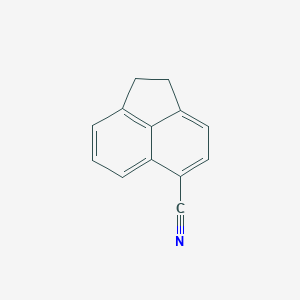

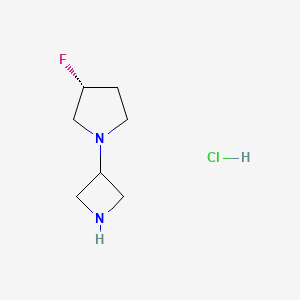
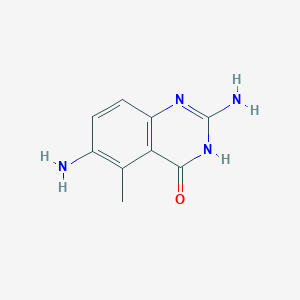
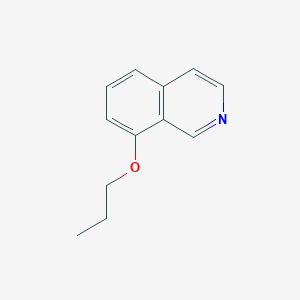
![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15070854.png)
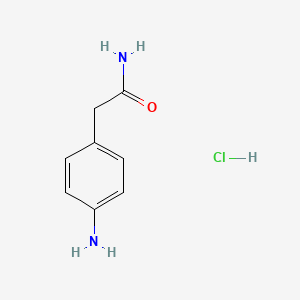
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B15070864.png)
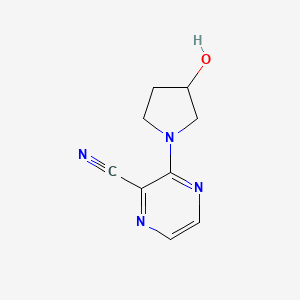
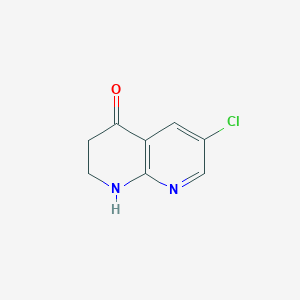
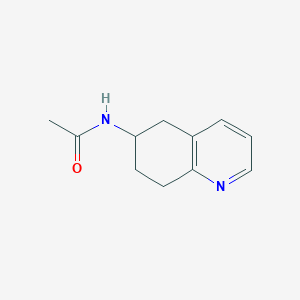
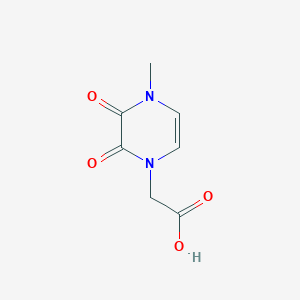
![[2-(Trifluoromethyl)oxan-4-yl]methanamine](/img/structure/B15070905.png)
